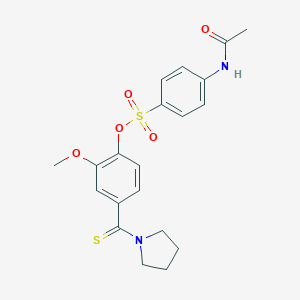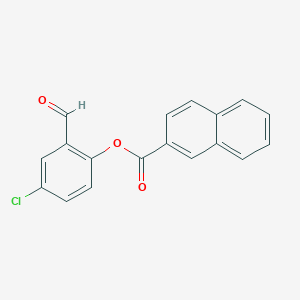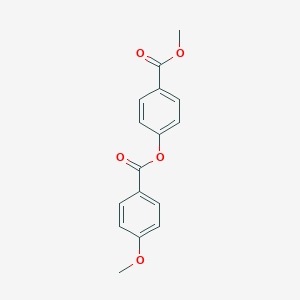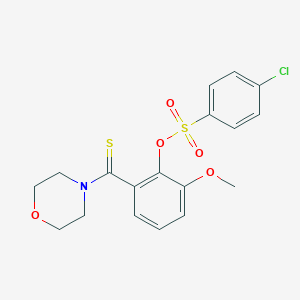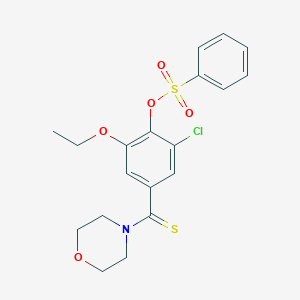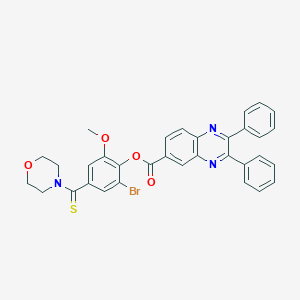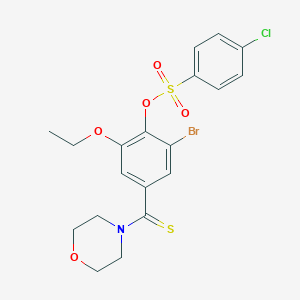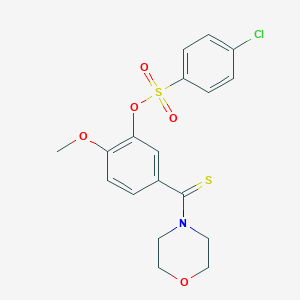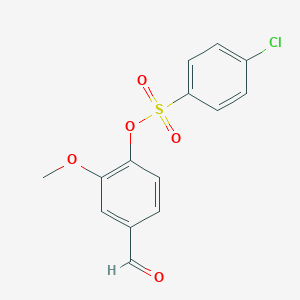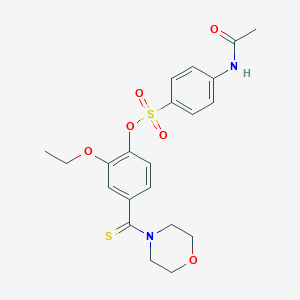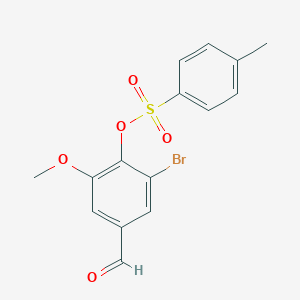![molecular formula C27H25ClN2O4S B306409 5-[4-(Benzyloxy)-3-chloro-5-methoxybenzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306409.png)
5-[4-(Benzyloxy)-3-chloro-5-methoxybenzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[4-(Benzyloxy)-3-chloro-5-methoxybenzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 'BCT-100' and is a thiazolidinone derivative.
Wirkmechanismus
The exact mechanism of action of BCT-100 is not yet fully understood. However, it has been suggested that BCT-100 exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of specific enzymes involved in these processes. It has also been suggested that BCT-100 may induce apoptosis (programmed cell death) in cancer cells.
Biochemical and physiological effects:
BCT-100 has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activity of specific enzymes involved in inflammation. BCT-100 has also been found to inhibit the growth of cancer cells by inducing apoptosis. In addition, BCT-100 has been shown to have antibacterial activity against several strains of bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BCT-100 is its broad range of potential applications in various fields. Its anti-inflammatory, anti-cancer, and anti-bacterial properties make it a promising candidate for drug development. However, one of the limitations of BCT-100 is its limited solubility in water, which may pose challenges in its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on BCT-100. One potential direction is to further investigate its anti-inflammatory and anti-cancer properties and to explore its potential as a drug candidate. Another potential direction is to study its potential as a plant growth regulator and insecticide. Additionally, further research is needed to understand the mechanism of action of BCT-100 and to identify potential targets for drug development.
Synthesemethoden
BCT-100 can be synthesized by a multistep reaction process involving the condensation of 3-(2-methoxyethyl)-2-aminothiophene with 4-(benzyloxy)-3-chloro-5-methoxybenzaldehyde in the presence of acetic acid. The resulting Schiff base is then reacted with phenyl isothiocyanate to yield the final product, BCT-100.
Wissenschaftliche Forschungsanwendungen
BCT-100 has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In the medical field, BCT-100 has been found to possess anti-inflammatory, anti-cancer, and anti-bacterial properties. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. In the agricultural field, BCT-100 has been found to have potential as a plant growth regulator and insecticide. In material science, BCT-100 has been studied for its potential use as a corrosion inhibitor.
Eigenschaften
Produktname |
5-[4-(Benzyloxy)-3-chloro-5-methoxybenzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one |
|---|---|
Molekularformel |
C27H25ClN2O4S |
Molekulargewicht |
509 g/mol |
IUPAC-Name |
(5Z)-5-[(3-chloro-5-methoxy-4-phenylmethoxyphenyl)methylidene]-3-(2-methoxyethyl)-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H25ClN2O4S/c1-32-14-13-30-26(31)24(35-27(30)29-21-11-7-4-8-12-21)17-20-15-22(28)25(23(16-20)33-2)34-18-19-9-5-3-6-10-19/h3-12,15-17H,13-14,18H2,1-2H3/b24-17-,29-27? |
InChI-Schlüssel |
INYVRIUTAXZTLF-FKMRTPQPSA-N |
Isomerische SMILES |
COCCN1C(=O)/C(=C/C2=CC(=C(C(=C2)Cl)OCC3=CC=CC=C3)OC)/SC1=NC4=CC=CC=C4 |
SMILES |
COCCN1C(=O)C(=CC2=CC(=C(C(=C2)Cl)OCC3=CC=CC=C3)OC)SC1=NC4=CC=CC=C4 |
Kanonische SMILES |
COCCN1C(=O)C(=CC2=CC(=C(C(=C2)Cl)OCC3=CC=CC=C3)OC)SC1=NC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{4-[(2-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzothioyl}pyrrolidine](/img/structure/B306326.png)
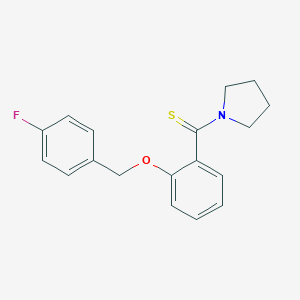
![1-[3-Ethoxy-5-iodo-4-(1-naphthylmethoxy)benzothioyl]piperidine](/img/structure/B306329.png)
